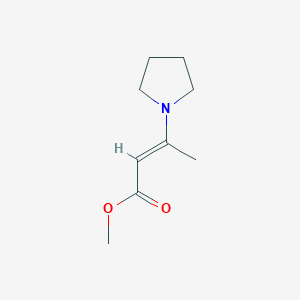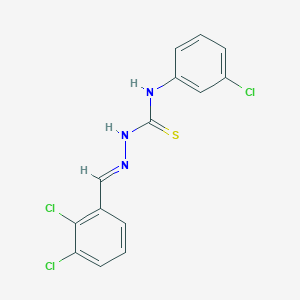
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L450065-1EA, also known by its chemical name 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide, is a compound with the molecular formula C18H15BrN2O3 and a molecular weight of 387.23 g/mol . This compound is used primarily in research and experimental settings.
Preparation Methods
The synthesis of SALOR-INT L450065-1EA involves several steps. One common method includes the reaction of quinoline derivatives with nitrophenyl compounds under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate. Industrial production methods often involve scaling up these laboratory procedures while ensuring purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
SALOR-INT L450065-1EA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
SALOR-INT L450065-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of SALOR-INT L450065-1EA involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
SALOR-INT L450065-1EA can be compared with other similar compounds such as SALOR-INT L147656-1EA and SALOR-INT L455091-1EA. These compounds share similar structural features but may differ in their specific functional groups and reactivity. The uniqueness of SALOR-INT L450065-1EA lies in its specific nitrophenyl and quinolinium moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-(4-methylquinolin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C18H15N2O3.BrH/c1-13-10-11-19(16-8-4-2-6-14(13)16)12-18(21)15-7-3-5-9-17(15)20(22)23;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
KTYGSBKNQZOSLP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=CC=C3[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008818.png)

![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)

![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008890.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)
